3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester

Description

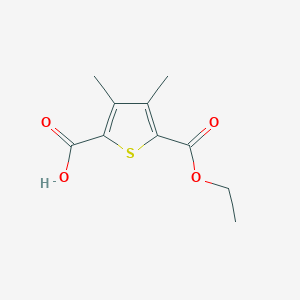

3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester is a thiophene-based derivative featuring methyl substituents at the 3- and 4-positions of the aromatic ring. One carboxylic acid group is esterified with ethanol (monoethyl ester), while the other remains a free carboxylic acid. This structural configuration imparts unique physicochemical properties, making it a compound of interest in organic synthesis and materials science. Its reactivity and solubility are influenced by the electron-donating methyl groups and the balance between hydrophobic (ester) and hydrophilic (carboxylic acid) moieties.

Properties

IUPAC Name |

5-ethoxycarbonyl-3,4-dimethylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-4-14-10(13)8-6(3)5(2)7(15-8)9(11)12/h4H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDHTAMTIISWJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)C(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94785-51-0 | |

| Record name | 5-(ethoxycarbonyl)-3,4-dimethylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester typically involves the following steps:

Oxidation of Thiophene: The starting material, thiophene, undergoes an oxidation reaction to form 3,4-dimethyl-thiophene-2,5-dicarboxylic acid.

Esterification: The resulting dicarboxylic acid is then esterified with ethanol under acidic conditions to yield the monoethyl ester derivative.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Large-scale Oxidation: Using industrial oxidizing agents to convert thiophene to the desired dicarboxylic acid.

Continuous Esterification: Employing continuous flow reactors to efficiently esterify the dicarboxylic acid with ethanol.

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophenes.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester lies in organic synthesis. This compound serves as:

- Building Block : It acts as an essential intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

- Reagent in Reactions : The compound can participate in various chemical reactions, such as nucleophilic substitutions and condensation reactions, leading to the formation of diverse chemical entities.

Photovoltaic Applications

Research indicates that thiophene derivatives are promising materials for organic photovoltaic devices. This compound can be used in:

- Dye-Sensitized Solar Cells : Its ability to absorb light and facilitate charge transfer makes it suitable for use in dye-sensitized solar cells (DSSCs). Studies have shown that compounds with thiophene structures enhance the efficiency of electron transfer processes in these cells .

Material Science

In material science, this compound is explored for its properties in:

- Polymer Chemistry : It can be incorporated into polymer matrices to improve mechanical properties and thermal stability. The incorporation of thiophene units has been shown to enhance the conductivity and processability of polymers .

Pharmaceutical Applications

The compound's unique structure offers potential in pharmaceutical applications:

- Drug Development : Thiophene derivatives are known for their biological activity. Research into this compound has revealed its potential as a precursor for developing new pharmaceuticals .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Versatile reactivity |

| Photovoltaics | Component in dye-sensitized solar cells | Enhanced light absorption and electron transfer |

| Material Science | Additive in polymer formulations | Improved mechanical properties |

| Pharmaceuticals | Precursor for drug development | Potential biological activity |

Case Studies

- Dye-Sensitized Solar Cells : A study demonstrated that incorporating this compound into DSSCs resulted in a significant increase in efficiency due to improved charge transfer dynamics .

- Polymer Composites : Research on polymer composites containing this compound showed enhanced electrical conductivity and thermal stability compared to traditional polymers without thiophene units .

- Antimicrobial Activity : Investigations into the biological properties of thiophene derivatives indicated that compounds similar to this compound exhibit antimicrobial activity against various pathogens .

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the heterocyclic ring, esterification patterns, and heterocycle type. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

- Substituent Electronic Effects : Methyl groups (electron-donating) enhance the electron density of the thiophene ring compared to hydroxyl groups (electron-withdrawing) in the dihydroxy analog . This difference influences reactivity in electrophilic substitutions or polymer conductivity.

- Esterification: The monoethyl ester in the target compound offers a free carboxylic acid group, enabling salt formation or further functionalization, unlike fully esterified analogs (e.g., dimethyl or diethyl esters) .

- Heterocycle Variation : Pyrrole-based analogs (e.g., ) exhibit distinct electronic properties due to nitrogen’s lone pair, favoring applications in drug synthesis, whereas thiophene derivatives are prevalent in conductive materials .

Physicochemical and Application Profiles

Table 2: Property Comparison

Notable Findings:

Biological Activity

3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester is a member of the thiophene family, characterized by its unique sulfur-containing heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a detailed exploration of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₂O₄S

- CAS Number : 94785-51-0

- Molecular Weight : 240.28 g/mol

The compound features two methyl groups at the 3 and 4 positions of the thiophene ring and a monoethyl ester group attached to the dicarboxylic acid moiety. This specific substitution pattern is believed to influence its biological properties significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The compound may modulate the activity of specific enzymes involved in metabolic pathways.

- Signaling Pathways : It has been suggested that this ester can influence pathways related to oxidative stress and inflammation, potentially leading to therapeutic effects against various diseases.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents targeting resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving various cancer cell lines, such as Caco-2 (colon cancer) and A549 (lung cancer), it displayed significant cytotoxic effects:

| Cell Line | Viability (%) at 100 µM |

|---|---|

| Caco-2 | 39.8% |

| A549 | 56.9% |

These results indicate that the compound can decrease cell viability significantly compared to untreated controls (p < 0.001), highlighting its potential as an anticancer therapeutic.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other thiophene derivatives:

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid dimethyl ester | Antimicrobial | 16 |

| 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester | Anticancer | Not specified |

| 3-Methyl-thiophene-2-carboxylic acid | Antimicrobial | >128 |

The comparative data indicates that while other thiophene derivatives exhibit varying degrees of antimicrobial and anticancer activities, the unique structure of this compound may confer distinct advantages in potency and specificity.

Case Studies

- Antimicrobial Efficacy Study : A study published in MDPI evaluated various thiophene derivatives for their antimicrobial properties against resistant strains of bacteria. The results indicated that the monoethyl ester variant exhibited superior activity compared to its diethyl counterpart .

- Cytotoxicity Assessment : In another investigation focused on anticancer activity, researchers assessed the impact of this compound on different cancer cell lines. The study highlighted its effectiveness in reducing cell viability significantly in Caco-2 cells while showing moderate effects on A549 cells .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The monoethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid or its salts. This reactivity aligns with observations for similar thiophene dicarboxylic esters :

Key factors influencing reactivity:

-

Steric effects : Methyl groups at the 3,4-positions hinder nucleophilic attack, slowing hydrolysis compared to unsubstituted analogs .

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate transesterification.

Nucleophilic Substitution at the Ester Group

The electron-withdrawing thiophene ring activates the ester carbonyl toward nucleophilic substitution. Documented reactions include:

Aminolysis

Reaction with primary amines (e.g., benzylamine) produces monoamide esters:

-

Conditions : Toluene, 100–120°C, 6h.

-

Yield : 65–78% for analogous diesters.

Grignard Addition

Organomagnesium reagents (e.g., MeMgBr) add to the ester carbonyl, forming tertiary alcohols:

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution, preferentially at the 3- and 4-positions due to methyl group directing effects :

| Reagent | Product | Conditions |

|---|---|---|

| HNO₃/H₂SO₄ | Nitro derivatives | 0–5°C, 1h |

| Br₂/FeBr₃ | Brominated analogs | 25°C, 2h |

| ClSO₃H | Sulfonation at activated positions | 50°C, 4h |

Notable selectivity : Methyl groups deactivate the ring but direct incoming electrophiles meta to substituents .

Coordination Chemistry

The dicarboxylate moiety (post-hydrolysis) acts as a polydentate ligand for metal ions, forming complexes with applications in catalysis and materials science:

| Metal Ion | Complex Structure | Application |

|---|---|---|

| Cu(II) | Square-planar geometry | Oxidation catalysis |

| Fe(III) | Octahedral coordination | Photocatalytic systems |

| Zn(II) | Tetrahedral framework | Luminescent materials |

Stoichiometry typically follows a 1:1 (metal:ligand) ratio under neutral pH.

Oxidation

-

Side-chain oxidation : Methyl groups oxidize to carboxylic acids under strong oxidants (e.g., KMnO₄/H₂SO₄) .

-

Ring oxidation : Thiophene sulfurs oxidize to sulfoxides/sulfones with H₂O₂ or mCPBA, altering electronic properties .

Reduction

-

Ester reduction : LiAlH₄ reduces the ester to a primary alcohol ().

-

Ring hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the thiophene to a tetrahydro derivative, though this is rare due to steric hindrance from methyl groups .

Polymerization and Cross-Coupling

The ester serves as a monomer in polycondensation reactions:

-

Polyester synthesis : Reacted with diols (e.g., ethylene glycol) via melt polymerization (180–220°C, Sn(Oct)₂ catalyst).

-

Suzuki coupling : Brominated derivatives (from electrophilic substitution) participate in Pd-mediated cross-coupling to form conjugated polymers .

Stability and Degradation Pathways

Q & A

Q. What are the standard synthetic routes for 3,4-dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester?

A common method involves esterification of the dicarboxylic acid precursor (e.g., 3,4-dimethyl-thiophene-2,5-dicarboxylic acid) with ethanol under acid-catalyzed conditions. Key steps include:

- Acid catalysis : Use H₂SO₄ or HCl to promote esterification at reflux temperature.

- Selective mono-esterification : Control stoichiometry (e.g., 1:1 molar ratio of acid to ethanol) to favor monoethyl ester formation.

- Purification : Employ column chromatography or recrystallization to isolate the product.

Similar protocols are validated in diethyl ester analogs, where XRD and NMR confirm structural integrity .

Q. How is the compound characterized to confirm its structural identity?

A multi-technique approach is essential:

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., ester carbonyl signals at ~165–170 ppm).

- FT-IR : Confirm ester C=O stretches (~1700–1750 cm⁻¹) and thiophene ring vibrations.

- Single-crystal XRD : Resolve molecular geometry, bond lengths, and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (N₂ or Ar) at –20°C in amber glass vials to prevent:

- Hydrolysis : Minimize exposure to moisture.

- Photodegradation : Protect from UV/visible light.

Analogous esters with labile functional groups (e.g., phosphonates) show enhanced stability under these conditions .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in the crystal lattice influence the compound’s physicochemical properties?

Single-crystal XRD and Hirshfeld surface analysis reveal:

- Intermolecular hydrogen bonds : Between ester carbonyl oxygen and methyl/hydroxyl protons, stabilizing the lattice.

- Impact on solubility : Strong H-bonding networks reduce solubility in non-polar solvents.

- Thermal stability : Crystalline phases with dense H-bonding exhibit higher melting points. These insights guide co-crystallization strategies for tuning material properties .

Q. What computational methods are used to predict reactivity or electronic properties?

- Density Functional Theory (DFT) : Optimize geometry, calculate frontier orbitals (HOMO-LUMO gaps), and simulate IR/NMR spectra for validation against experimental data.

- Molecular docking : For biological studies, model interactions with enzymes (e.g., antimicrobial targets like fungal CYP51).

DFT analysis of structurally related dihydropyridine esters demonstrates alignment with experimental spectral data .

Q. How can contradictory spectral data between studies be resolved?

- Cross-validation : Combine NMR, IR, and XRD to resolve ambiguities (e.g., distinguishing regioisomers).

- Control experiments : Synthesize and characterize reference standards under identical conditions.

For example, conflicting ester carbonyl signals may arise from solvent polarity or crystallization effects, requiring systematic solvent screens .

Q. What biological activity has been observed in structurally related thiophene esters?

- Antimicrobial activity : Esters with methoxy or methyl substituents on aromatic rings show inhibition against Candida albicans and Staphylococcus aureus.

- Mechanistic studies : Evaluate inhibition of microbial cell wall synthesis or membrane disruption via assays like MIC (Minimum Inhibitory Concentration).

Triazole-thioacetate esters with similar substituents demonstrate structure-activity relationships for antifungal applications .

Methodological Notes

- Synthetic reproducibility : Use anhydrous solvents and inert atmospheres to minimize side reactions.

- Data interpretation : Employ software (e.g., Mercury for XRD, Gaussian for DFT) to correlate experimental and computational results.

- Biological assays : Include positive controls (e.g., fluconazole for antifungal studies) and dose-response curves for robust activity assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.